N-(2-methyl-3-furoyl)glutamic acid
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Overview
Description
N-(2-methyl-3-furoyl)glutamic acid is a chemical compound with the molecular formula C11H13NO6 and a molecular weight of 255.22 g/mol It is a derivative of glutamic acid, where the amino group is substituted with a 2-methyl-3-furoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-furoyl)glutamic acid typically involves the reaction of glutamic acid with 2-methyl-3-furoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-furoyl)glutamic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the furoyl moiety can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives of the furoyl group.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
N-(2-methyl-3-furoyl)glutamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-furoyl)glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furoyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-furoyl)glutamic acid: Similar structure but without the methyl group on the furan ring.
N-(3-furoyl)glutamic acid: Similar structure but with the furoyl group attached at a different position on the furan ring.
Uniqueness
N-(2-methyl-3-furoyl)glutamic acid is unique due to the presence of the 2-methyl group on the furan ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other furoyl derivatives of glutamic acid.
Properties
IUPAC Name |
2-[(2-methylfuran-3-carbonyl)amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-6-7(4-5-18-6)10(15)12-8(11(16)17)2-3-9(13)14/h4-5,8H,2-3H2,1H3,(H,12,15)(H,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLVQXFNQJPFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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